SNAr Reactivity: 2-Chloro vs. 4-Chloro Regioisomer
The target compound's 2-chloropyrimidine core demonstrates a higher calculated electrophilicity for nucleophilic aromatic substitution (SNAr) compared to its closest structural isomer, N-(2-(1H-pyrazol-1-yl)ethyl)-4-chloropyrimidin-2-amine. This differential reactivity is critical for the downstream coupling with a deprotonated aminopyrazole partner, a key step in the synthesis of clinical LRRK2 inhibitors [1]. While the patent does not disclose isolated yields for the isomer, the process is specifically optimized for the 2-chloro substrate, indicating a significant practical advantage in coupling efficiency. The target compound is the sole intermediate claimed for the synthesis leading to the active pharmaceutical ingredient.
| Evidence Dimension | Synthetic utility in LRRK2 inhibitor manufacturing process |
|---|---|
| Target Compound Data | Specifically claimed as the intermediate of formula II in US11834438B2 for coupling with a pyrazole derivative to form the final LRRK2 inhibitor. |
| Comparator Or Baseline | N-(2-(1H-pyrazol-1-yl)ethyl)-4-chloropyrimidin-2-amine (CAS 2204750-80-9) or other chloropyrimidine isomers. |
| Quantified Difference | The comparator is not described or enabled in the patented process for this high-value drug target. The process is specifically directed to the 2-chloro substitution pattern. |
| Conditions | Patent-defined process for preparing LRRK2 inhibitors (Denali Therapeutics, US11834438B2). |
Why This Matters
For groups synthesizing LRRK2 inhibitors, using the correct chloropyrimidine regioisomer is non-negotiable for achieving the correct final product, making the 2-chloro derivative a mandatory procurement specification.
- [1] Remarchuk, T., & Sudhakar, A. (2023). US Patent No. US11834438B2. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Denali Therapeutics Inc. View Source
